3-溴噻吩-2-碳酰肼

描述

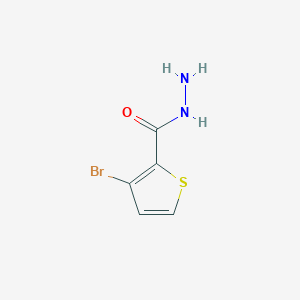

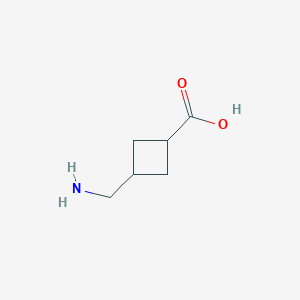

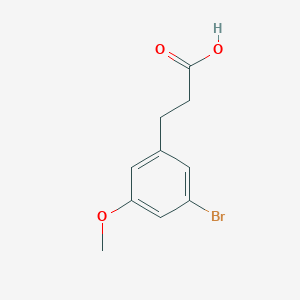

3-Bromothiophene-2-carbohydrazide is a chemical compound with a molecular weight of 228.1g/mol1. It is a pale yellow crystalline solid with a characteristic odor1.

Synthesis Analysis

The synthesis of 3-Bromothiophene-2-carbohydrazide is not explicitly mentioned in the search results. However, carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry2.Molecular Structure Analysis

The molecular structure of 3-Bromothiophene-2-carbohydrazide is not explicitly mentioned in the search results. However, carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate3. Its molecular structure and crystal structure have been determined by X-ray single crystal diffraction technique3.Chemical Reactions Analysis

The specific chemical reactions involving 3-Bromothiophene-2-carbohydrazide are not explicitly mentioned in the search results. However, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds4.Physical And Chemical Properties Analysis

3-Bromothiophene-2-carbohydrazide has a melting point of 197-199°C1. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform1.科学研究应用

-

Scientific Field: Organic Chemistry and Biological Activities

- Carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry .

- A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- The methods of application or experimental procedures involve synthetic routes to many reported carbohydrazides, their Schiff bases, and their biological activities .

- The outcomes obtained include the discovery of potentially bioactive compounds with antibacterial, anticancer, antifungal, and anti-inflammatory properties .

-

Scientific Field: Antimicrobial Activity

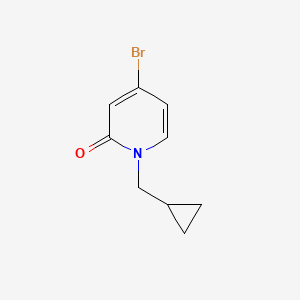

- N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives possessing thiophene nucleus were synthesized and characterized by IR, NMR, and mass spectral analysis .

- These compounds were screened for antimicrobial activity using the cup plate method .

- The methods of application or experimental procedures involve the synthesis of N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives and their characterization by IR, NMR, and mass spectral analysis .

- The outcomes obtained include the discovery of compounds that showed moderate to good antimicrobial and antifungal activity .

- Scientific Field: Electronic and Optoelectronic Applications

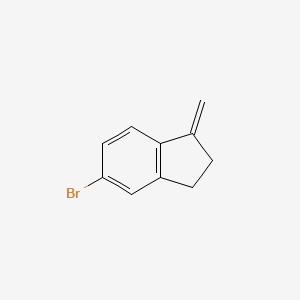

- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .

- These polymers have been used in the design and synthesis of novel materials for optical and electronic devices .

- The methods of application or experimental procedures involve organometallic polycondensation strategies .

- The outcomes obtained include the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Scientific Field: Synthesis of Antibiotics and Vasodilators

-

Scientific Field: Dimerization Reactions

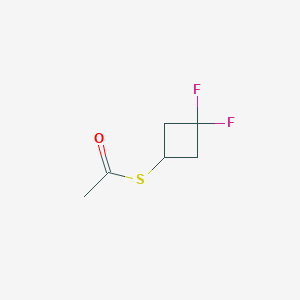

- 2-Bromo, 3-bromothiophene, 2,5-dibromothiophene, 3,4-dibromothiophene and perbrominated thiophene have been oxidized under different conditions to target thiophene S,S-dioxide .

- Depending on the substitution, sulfone is obtained when the thiophene is hindered .

- On the other hand, monosubstituted thiophenes can’t be transformed into sulfone, and the sulfoxide intermediate is too reactive and dimerizes .

- The outcomes obtained include the synthesis of thiophene S,S-dioxide and the observation of dimerization reactions .

安全和危害

The safety data sheet for 3-Bromothiophene-2-carbohydrazide is not explicitly mentioned in the search results. However, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place5.

未来方向

The future directions for 3-Bromothiophene-2-carbohydrazide are not explicitly mentioned in the search results. However, a series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal and anti-inflammatory, etc2.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

3-bromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQNKHYKMPUEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophene-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)

![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)